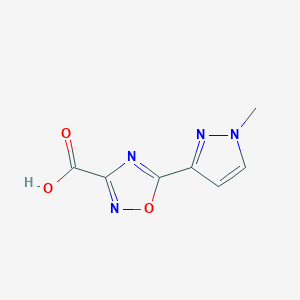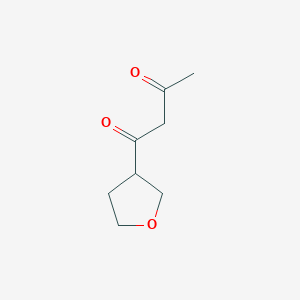
1-(Oxolan-3-yl)butane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Oxolan-3-yl)butane-1,3-dione is an organic compound with the molecular formula C₈H₁₂O₃ It is characterized by the presence of an oxolane ring (a five-membered ring containing one oxygen atom) attached to a butane-1,3-dione moiety
準備方法
Synthetic Routes and Reaction Conditions: 1-(Oxolan-3-yl)butane-1,3-dione can be synthesized through several synthetic routes. One common method involves the reaction of oxolane derivatives with butane-1,3-dione under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions are optimized to maximize efficiency and minimize by-products. Purification processes such as distillation or recrystallization are employed to obtain the final product with the desired purity.
化学反応の分析
Types of Reactions: 1-(Oxolan-3-yl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.
Substitution: The oxolane ring or the butane-1,3-dione moiety can undergo substitution reactions where one or more atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various reagents, including halogens and organometallic compounds, can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxolane-3-carboxylic acid derivatives, while reduction could produce alcohols or other reduced forms.
科学的研究の応用
1-(Oxolan-3-yl)butane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of study in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 1-(Oxolan-3-yl)butane-1,3-dione exerts its effects involves interactions with molecular targets and pathways. The oxolane ring and butane-1,3-dione moiety can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
1-(Tetrahydrofuran-3-yl)butane-1,3-dione: Similar in structure but with a tetrahydrofuran ring instead of an oxolane ring.
1-(Oxolan-2-yl)butane-1,3-dione: Differing by the position of the oxolane ring attachment.
1-(Oxolan-4-yl)butane-1,3-dione: Another positional isomer with the oxolane ring attached at a different carbon.
Uniqueness: 1-(Oxolan-3-yl)butane-1,3-dione is unique due to its specific ring structure and the position of the oxolane ring
特性
分子式 |
C8H12O3 |
|---|---|
分子量 |
156.18 g/mol |
IUPAC名 |
1-(oxolan-3-yl)butane-1,3-dione |
InChI |
InChI=1S/C8H12O3/c1-6(9)4-8(10)7-2-3-11-5-7/h7H,2-5H2,1H3 |
InChIキー |
BTOQTTUETPQGAZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC(=O)C1CCOC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


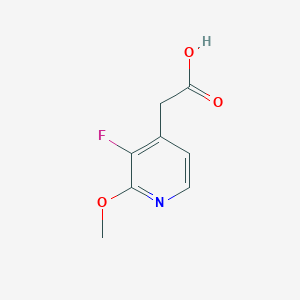
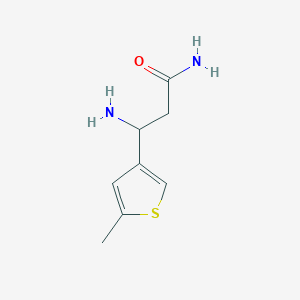
![5-Fluoro-2-[(propan-2-yl)amino]benzonitrile](/img/structure/B13067530.png)
![4-[(2-Bromocyclopentyl)oxy]-1,1-dimethylcyclohexane](/img/structure/B13067534.png)
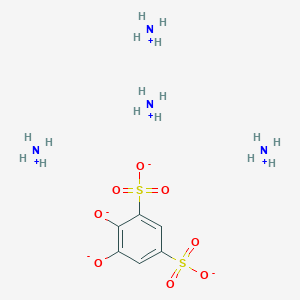
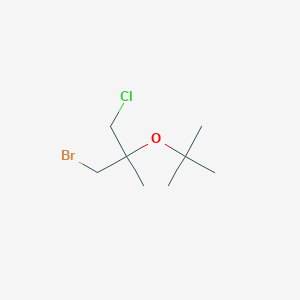

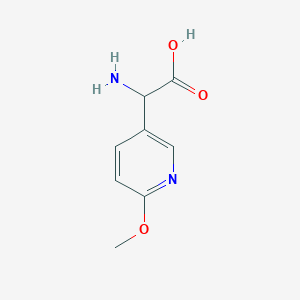
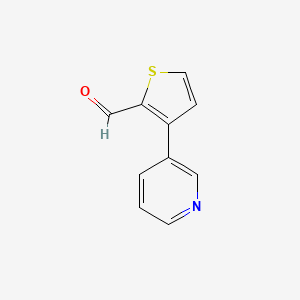
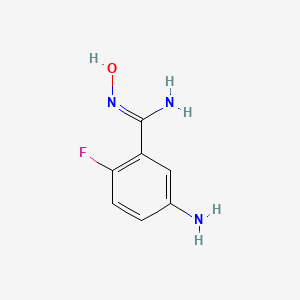

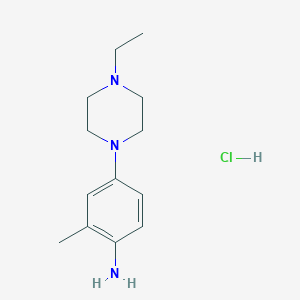
![4-[(4-Ethylphenyl)methyl]piperidine-4-carboxylic acid](/img/structure/B13067576.png)
